2-Mercaptobenzimidazol

Descripción general

Descripción

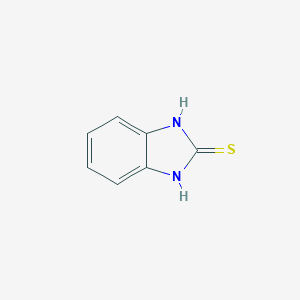

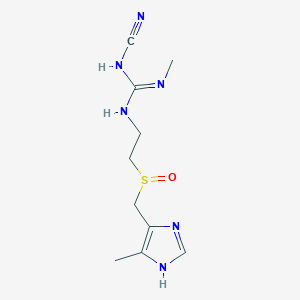

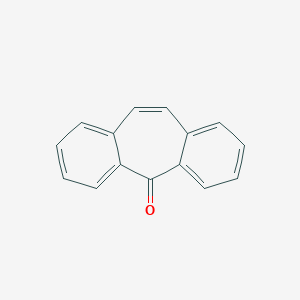

El 2-Mercaptobenzimidazol es un compuesto organosulfurado con la fórmula química C₇H₆N₂S. Es un sólido blanco que ha sido ampliamente estudiado por sus diversas aplicaciones, particularmente como inhibidor de la corrosión . El compuesto se caracteriza por un anillo de benzimidazol con un grupo mercapto (tiol) en la segunda posición, lo que lo convierte en un derivado de la tiourea .

Aplicaciones Científicas De Investigación

El 2-Mercaptobenzimidazol tiene una amplia gama de aplicaciones en la investigación científica:

- Química: Se utiliza como ligando en la química de coordinación para formar complejos con metales .

- Biología: Se investiga su potencial como inhibidor enzimático y sus interacciones con moléculas biológicas .

- Medicina: Se explora por sus propiedades antimicrobianas, antifúngicas y anticancerígenas .

- Industria: Se emplea como inhibidor de la corrosión para metales y como intermedio en la síntesis de productos farmacéuticos .

Mecanismo De Acción

El mecanismo de acción del 2-mercaptobenzimidazol implica su interacción con superficies metálicas y moléculas biológicas:

- Inhibición de la corrosión: Forma una película protectora en las superficies metálicas, previniendo la oxidación y la corrosión .

- Inhibición enzimática: El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad .

- Actividad antimicrobiana: Altera las membranas celulares de los microorganismos, lo que lleva a su muerte .

Safety and Hazards

MBI may cause respiratory irritation. Repeated exposure can result in absorption through skin causing significant health hazard. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation. Swallowing a small quantity of this material will result in serious health hazard .

Análisis Bioquímico

Biochemical Properties

2-Mercaptobenzimidazole can interact with various biomolecules. For instance, it has been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD), forming a complex through hydrogen bonds and van der Waals forces . This interaction causes some microenvironmental and secondary structure changes in Cu/ZnSOD .

Cellular Effects

The interaction of 2-Mercaptobenzimidazole with Cu/ZnSOD can result in the inhibition of Cu/ZnSOD activity This suggests that 2-Mercaptobenzimidazole can influence cell function by modulating the activity of key enzymes

Molecular Mechanism

At the molecular level, 2-Mercaptobenzimidazole binds into the Cu/ZnSOD interface of two subdomains, causing changes in the enzyme’s structure and function . This binding interaction could potentially lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptobenzimidazole can change over time. For example, a protective film formed by 2-Mercaptobenzimidazole on an aluminum alloy surface maintained 65% inhibiting efficiency after one day, but this efficiency dropped to 21% after 14 days due to electrolyte ingress .

Transport and Distribution

The compound’s ability to form a protective film on metal surfaces suggests that it may be capable of localizing to specific areas within a system .

Subcellular Localization

Given its ability to interact with enzymes such as Cu/ZnSOD , it’s possible that the compound may localize to areas of the cell where these enzymes are present.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-Mercaptobenzimidazol se puede sintetizar mediante varios métodos:

- Reacción con tiofosgeno en cloroformo .

- Calentamiento con tiocianato de potasio acuoso , donde la 2-aminofeniltiourea es un subproducto .

- Calentamiento del clorhidrato con tiourea a 170-180°C .

Condensación de o-fenilendiamina con disulfuro de carbono: en una solución alcohólica alcalina.

Métodos de producción industrial: La producción industrial de this compound generalmente implica la reacción de o-fenilendiamina con disulfuro de carbono en un medio alcalino, seguida de procesos de purificación para obtener el compuesto puro .

Análisis De Reacciones Químicas

El 2-Mercaptobenzimidazol experimenta diversas reacciones químicas, que incluyen:

- Oxidación: Puede oxidarse para formar disulfuros.

- Reducción: El compuesto se puede reducir para formar el tiol correspondiente.

- Sustitución: Reacciona con metales para formar complejos metal-mercaptobenzimidazol .

Reactivos y condiciones comunes:

- Agentes oxidantes como el peróxido de hidrógeno para reacciones de oxidación.

- Agentes reductores como el borohidruro de sodio para reacciones de reducción.

- Sales metálicas para reacciones de sustitución para formar complejos metálicos .

Productos principales:

- Disulfuros de la oxidación.

- Tioles de la reducción.

- Complejos metálicos de reacciones de sustitución .

Comparación Con Compuestos Similares

El 2-Mercaptobenzimidazol es similar a otros derivados de la tiourea como:

- 2-Mercaptoimidazol: También un derivado de la tiourea con propiedades similares de inhibición de la corrosión .

- 2-Mercaptobenzotiazol: Otro derivado de la tiourea utilizado como inhibidor de la corrosión y en la vulcanización del caucho .

Unicidad: El this compound es único debido a su estructura específica, que le permite formar complejos estables con metales y exhibir una amplia gama de actividades biológicas .

Propiedades

IUPAC Name |

1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3030-80-6 (zinc[2:1] salt) | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025536 | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | SID24816414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-39-1 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/619CVM6HOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

577 to 579 °F (NTP, 1992) | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that 2-mercaptobenzimidazole derivatives can inhibit key enzymes involved in inflammation, such as 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) []. By inhibiting these enzymes, these derivatives effectively reduce the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandins [].

A: Yes, certain 2-mercaptobenzimidazole derivatives, like MBAA5, have demonstrated an ability to inhibit gastric H+/K+ ATPase []. This enzyme plays a crucial role in gastric acid secretion, and its inhibition contributes to gastroprotective effects.

A: 2-Mercaptobenzimidazole forms a protective film on metal surfaces by chemisorption. It reacts with the metal, forming copper 2-mercaptobenzimidazolates in the case of copper, which effectively prevent corrosive agents from reaching the metal surface [].

ANone: The molecular formula of 2-mercaptobenzimidazole is C7H6N2S, and its molecular weight is 150.20 g/mol.

ANone: Researchers utilize a range of spectroscopic methods for structural characterization:

- FTIR: Identifies functional groups based on their characteristic vibrations [, , , , , ].

- NMR (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure [, , , , , ].

- UV-Visible Spectroscopy: Analyzes the absorption and transmission of light through the compound, offering insights into its electronic structure [, ].

A: Studies show that the inhibition efficiency of 2-mercaptobenzimidazole decreases with increasing temperature []. This behavior suggests that the adsorption of the compound on the metal surface is weakened at higher temperatures.

A: Research indicates that 2-MBI promotes adhesion by undergoing a ring-opening reaction with epoxy groups present in materials like epoxy resins []. This reaction leads to the formation of a strong interfacial layer that enhances the adhesion between the epoxy resin and metallic surfaces like copper and iron.

A: In the two-phase catalyzed S-substitution reaction of 2-mercaptobenzimidazole, low KOH concentration favors the selective substitution of the hydrogen atom attached to the sulfur atom with α-bromo-m-xylene []. This selectivity is crucial for controlling the reaction outcome and obtaining the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

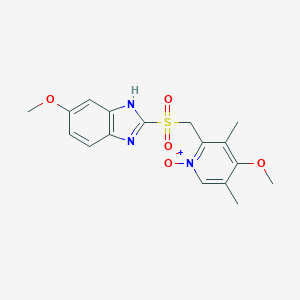

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

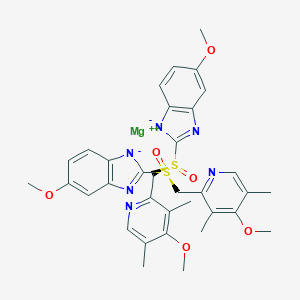

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)